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Compound of Interest

Compound Name: 3,5-Difluorophenylacetic acid

Cat. No.: B011212 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in
Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within medicinal and agricultural

chemistry, the strategic incorporation of fluorine atoms can dramatically enhance the

pharmacokinetic and pharmacodynamic properties of a molecule. 3,5-Difluorophenylacetic
acid has emerged as a pivotal building block, offering a unique combination of a reactive

carboxylic acid handle and a difluorinated phenyl ring. This guide provides an in-depth

exploration of its synthesis, key reactions, and diverse applications, underscoring its value in

the development of innovative chemical entities. The presence of two fluorine atoms in a meta-

arrangement on the phenyl ring imparts distinct electronic properties, influencing the molecule's

acidity, lipophilicity, and metabolic stability, making it a highly sought-after intermediate.[1][2]

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physical and chemical characteristics of 3,5-
difluorophenylacetic acid is fundamental for its effective application in synthesis.
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Property Value Reference

CAS Number 105184-38-1 [1][3]

Molecular Formula C₈H₆F₂O₂ [1][3]

Molecular Weight 172.13 g/mol [1][3]

Appearance
White to light yellow

powder/crystal
[1][4]

Melting Point 67-81 °C [1]

pKa ~3.9 (Predicted)

Solubility
Soluble in methanol and other

polar organic solvents
[1]

Spectroscopic Characterization:

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the

methylene protons and the aromatic protons.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon,

the methylene carbon, and the aromatic carbons, with characteristic splitting patterns due to

C-F coupling.[3][5]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the

O-H stretch of the carboxylic acid, the C=O stretch, and C-F bond vibrations.[3]

Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and

characteristic fragmentation patterns.[3][6]

Synthesis of 3,5-Difluorophenylacetic Acid: Key
Methodologies
Several synthetic routes to 3,5-difluorophenylacetic acid have been developed, with the

choice of method often depending on the availability of starting materials and the desired scale

of production. Two common approaches are highlighted below.
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Grignard Reaction and Carboxylation of 3,5-
Difluorobenzyl Bromide
This classic method involves the formation of a Grignard reagent from 3,5-difluorobenzyl

bromide, followed by its reaction with carbon dioxide.

3,5-Difluorobenzyl Bromide 3,5-Difluorobenzylmagnesium BromideMg, THF 3,5-Difluorophenylacetic Acid

1. CO₂

2. H₃O⁺

Click to download full resolution via product page

Workflow for Grignard-based synthesis.

Experimental Protocol:

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere

(e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran

(THF). A solution of 3,5-difluorobenzyl bromide in anhydrous THF is added dropwise to

initiate the reaction. The mixture is stirred until the magnesium is consumed.

Carboxylation: The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath.

Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over

crushed dry ice.

Work-up: The reaction mixture is allowed to warm to room temperature and then quenched

with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The

aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The

combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure to yield the crude 3,5-difluorophenylacetic acid, which can be

further purified by recrystallization.

Willgerodt-Kindler Reaction of 3,5-Difluoroacetophenone
The Willgerodt-Kindler reaction provides an alternative route, converting an aryl ketone to a

terminal carboxylic acid derivative.[7]
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3,5-Difluoroacetophenone Thiomorpholide IntermediateSulfur, Morpholine, Heat 3,5-Difluorophenylacetic AcidAcid or Base Hydrolysis

Click to download full resolution via product page

Workflow for Willgerodt-Kindler synthesis.

Experimental Protocol:

Thioamide Formation: A mixture of 3,5-difluoroacetophenone, sulfur, and morpholine is

heated at reflux. The progress of the reaction is monitored by thin-layer chromatography

(TLC).[8]

Hydrolysis: After completion, the reaction mixture is cooled, and the intermediate

thiomorpholide is hydrolyzed by heating with a strong acid (e.g., sulfuric acid in aqueous

acetic acid) or a strong base (e.g., sodium hydroxide).

Work-up: The reaction mixture is cooled and acidified to precipitate the crude 3,5-
difluorophenylacetic acid. The solid is collected by filtration, washed with water, and

purified by recrystallization.

Core Reactivity and Applications in Organic
Synthesis
The synthetic utility of 3,5-difluorophenylacetic acid stems from the reactivity of its carboxylic

acid group and the unique properties conferred by the difluorinated phenyl ring.

Amide Bond Formation
A primary application of 3,5-difluorophenylacetic acid is in the synthesis of amides, which are

prevalent in pharmaceuticals. Standard coupling reagents can be employed for this

transformation.
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3,5-Difluorophenylacetic Acid

3,5-Difluorophenylacetamide Derivative

Coupling Reagent (e.g., HATU, EDC), Base
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General workflow for amide coupling.

Experimental Protocol (General):

To a solution of 3,5-difluorophenylacetic acid in a suitable aprotic solvent (e.g.,

dimethylformamide or dichloromethane), a coupling reagent (e.g., HATU, HBTU, or

EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added.

The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

The desired amine is then added, and the reaction is stirred until completion (monitored by

TLC or LC-MS).

The reaction is worked up by washing with aqueous solutions to remove the coupling

byproducts and excess reagents. The organic layer is dried and concentrated, and the

resulting amide is purified by chromatography or recrystallization.

Esterification
Ester derivatives of 3,5-difluorophenylacetic acid can be readily prepared through various

esterification methods, including Fischer esterification or by reaction with alkyl halides in the

presence of a base.

Case Study: Synthesis of Taranabant
3,5-Difluorophenylacetic acid is a key building block in the synthesis of taranabant, a

cannabinoid receptor 1 (CB1) inverse agonist that was investigated for the treatment of obesity.
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[9] The synthesis involves the amide coupling of 3,5-difluorophenylacetic acid with a chiral

amine intermediate.

The Influence of the 3,5-Difluoro Substitution
Pattern
The meta-disposed fluorine atoms on the phenyl ring have profound electronic effects that are

central to the utility of this building block.

Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the

acidity of the carboxylic acid proton, which can influence its reactivity in certain

transformations.

Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a

molecule, which can enhance its ability to cross biological membranes.[10]

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage

by cytochrome P450 enzymes. The 3,5-difluoro pattern can block sites of potential aromatic

hydroxylation, thereby improving the metabolic stability and half-life of a drug candidate.

Enhanced Drug-Target Interactions: The fluorine atoms can participate in favorable

interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions,

potentially increasing binding affinity and potency.[11] Quantum chemical studies have

shown that fluorine substitution alters the electron distribution in the aromatic ring, which can

fine-tune these interactions.[12]

Applications in Agrochemicals
Beyond pharmaceuticals, 3,5-difluorophenylacetic acid and its derivatives are valuable

intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides.[1]

The incorporation of the 3,5-difluorophenyl moiety can enhance the efficacy and selectivity of

these agents.

Conclusion
3,5-Difluorophenylacetic acid is a versatile and strategically important building block in

organic synthesis. Its unique combination of a reactive carboxylic acid and an electronically

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/231737419_Catalytic_Enantioselective_Synthesis_of_Taranabant_a_Novel_Acyclic_Cannabinoid-1_Receptor_Inverse_Agonist_for_the_Treatment_of_Obesity
https://www.benchchem.com/product/b011212?utm_src=pdf-body
https://www.researchgate.net/publication/231737901_New_Efficient_Asymmetric_Synthesis_of_Taranabant_a_CB1R_Inverse_Agonist_for_the_Treatment_of_Obesity
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108209
https://pmc.ncbi.nlm.nih.gov/articles/PMC8655763/
https://www.benchchem.com/product/b011212?utm_src=pdf-body
https://www.chemimpex.com/products/45481
https://www.benchchem.com/product/b011212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


modified aromatic ring provides a powerful tool for the construction of complex molecules with

tailored properties. A comprehensive understanding of its synthesis, reactivity, and the specific

effects of the difluoro substitution pattern is crucial for leveraging its full potential in the

development of next-generation pharmaceuticals and agrochemicals.
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NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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